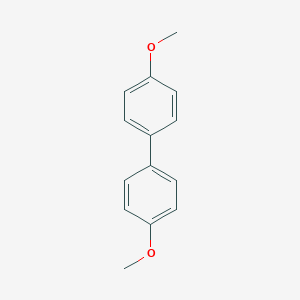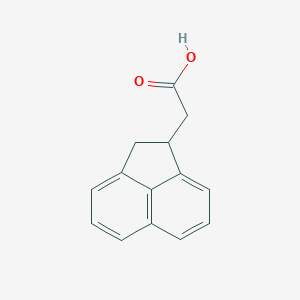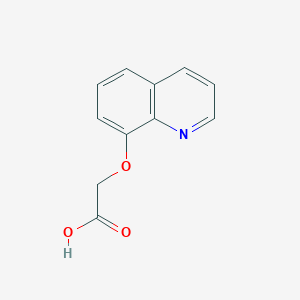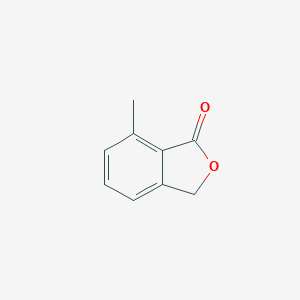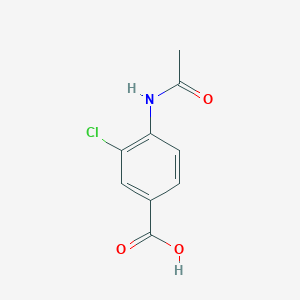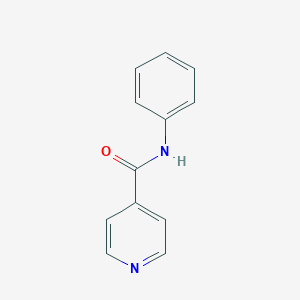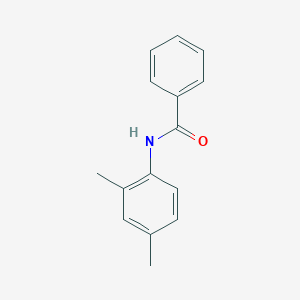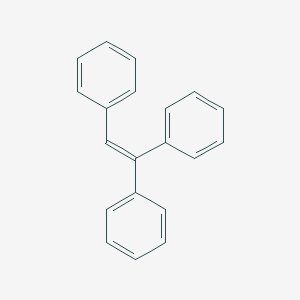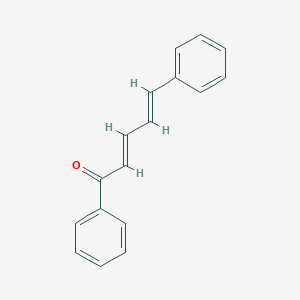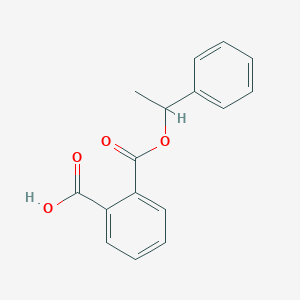![molecular formula C14H14O2S2 B188891 (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol CAS No. 35190-71-7](/img/structure/B188891.png)
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol
Vue d'ensemble
Description
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol, also known as HMPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to increase the production of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway and subsequent apoptosis. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the NF-κB signaling pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have antioxidant properties, with studies showing its ability to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol. Firstly, further studies are needed to investigate the potential of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol as an anti-cancer agent, including its efficacy in different types of cancer and its potential as a combination therapy with other anti-cancer drugs. Secondly, the anti-inflammatory and antioxidant properties of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol need to be further investigated to determine its potential as a treatment for various inflammatory and oxidative stress-related diseases. Lastly, the development of more efficient synthesis methods for (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol may improve its bioavailability and efficacy, making it a more viable candidate for drug development.
Applications De Recherche Scientifique
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has shown promising results in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol induces apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
35190-71-7 |
|---|---|
Nom du produit |
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol |
Formule moléculaire |
C14H14O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
[2-[[2-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
Clé InChI |
GBCUGUWBYDCGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
SMILES canonique |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

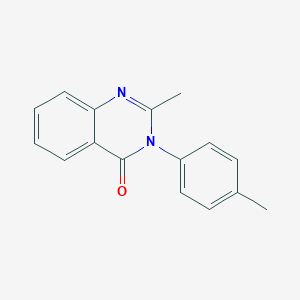
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
